3-Ethoxy-4-propoxybenzoyl chloride
Overview
Description
Scientific Research Applications
3-Ethoxy-4-propoxybenzoyl chloride is utilized in various scientific research applications, including:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
Based on its chemical structure, it can be inferred that it might interact with various biological molecules, possibly through electrophilic aromatic substitution reactions .
Mode of Action
It’s known that benzoyl chloride compounds can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the benzoyl chloride, leading to the substitution of the chloride group.
Biochemical Pathways
Benzoyl chloride compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties significantly impact the bioavailability and efficacy of a compound.
Result of Action
It’s known that benzoyl chloride compounds can react with various biological molecules, potentially leading to various cellular effects .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-propoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through covalent bonding. This compound is often used to introduce specific functional groups into proteins, which can alter their activity or stability. For example, it can react with amino groups in proteins to form stable amide bonds, thereby modifying the protein’s structure and function. The interactions of this compound with biomolecules are crucial for studying protein function and for developing new biochemical assays .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, this compound can affect the expression of genes by modifying transcription factors or other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to specific amino acid residues in proteins, such as lysine or cysteine, leading to the formation of stable adducts. These modifications can inhibit or activate enzymes, depending on the nature of the interaction. For example, the binding of this compound to an enzyme’s active site can block substrate access, thereby inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in proteins that enhance their activity. These molecular interactions can also lead to changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. The degradation of this compound can lead to a loss of its biochemical activity, affecting its ability to modify proteins or interact with other biomolecules. Long-term studies have shown that the effects of this compound on cellular function can diminish over time, particularly if the compound is not stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cellular toxicity, organ damage, or even death. Studies have shown that there is a threshold dose above which the toxic effects of this compound become apparent. These effects can include oxidative stress, inflammation, and apoptosis. Therefore, it is crucial to carefully control the dosage of this compound in experimental settings to avoid toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. This compound can interact with enzymes such as proteases and kinases, affecting their activity and, consequently, the metabolic flux through these pathways. For example, the modification of proteases by this compound can alter the rate of protein degradation, affecting the levels of specific metabolites. Additionally, this compound can influence the activity of kinases involved in signaling pathways, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function. For example, its accumulation in the nucleus can enhance its ability to modify transcription factors, while its presence in the cytoplasm can influence metabolic enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can be targeted to the nucleus by nuclear localization signals, where it can modify transcription factors and other nuclear proteins. Alternatively, it can be directed to the mitochondria or endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The subcellular localization of this compound can therefore determine its specific biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-propoxybenzoyl chloride typically involves the reaction of 3-ethoxy-4-propoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
3-ethoxy-4-propoxybenzoic acid+SOCl2→3-ethoxy-4-propoxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-propoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-ethoxy-4-propoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine.
Thiols: Form thioesters, often using a base to facilitate the reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxybenzoyl chloride: Lacks the propoxy group, making it less hydrophobic.
4-Propoxybenzoyl chloride: Lacks the ethoxy group, affecting its reactivity and solubility.
Benzoyl chloride: The simplest form, lacking both ethoxy and propoxy groups.
Uniqueness
3-Ethoxy-4-propoxybenzoyl chloride is unique due to the presence of both ethoxy and propoxy groups, which influence its reactivity, solubility, and hydrophobicity. These properties make it particularly useful in specific research and industrial applications where these characteristics are advantageous.
Properties
IUPAC Name |
3-ethoxy-4-propoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWRHEYSAIWEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295606 | |
Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-41-1 | |
Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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